1-Boc-5-Chloro-6-trifluoromethyl-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Synthetic Chemistry
The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. derpharmachemica.com It is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com This versatility has established indole derivatives as vital therapeutic agents. ijpsr.com The indole nucleus is a key structural component in a vast number of biologically active natural products, synthetic compounds, and pharmaceuticals, with applications in the agricultural and chemical industries as well. derpharmachemica.com
The significance of the indole scaffold is evident in numerous FDA-approved drugs used to treat a wide range of conditions, including cancer, infections, inflammatory disorders, and neurodegenerative diseases. mdpi.com Prominent examples include the anti-inflammatory drug Indomethacin, the anti-migraine agent Sumatriptan, and the neurotransmitter serotonin. derpharmachemica.com The ability of the indole structure to participate in diverse chemical reactions allows for its modification, enabling chemists to generate large libraries of derivatives for drug discovery and development. mdpi.commdpi.com The development of new synthetic methods to access functionalized indoles is therefore a critical area of research in medicinal and synthetic chemistry. derpharmachemica.commdpi.com
Rationale for Halogenation and Trifluoromethylation in Indole Systems
The strategic introduction of halogen atoms and trifluoromethyl groups onto an indole scaffold is a widely used tactic in medicinal chemistry to modulate a molecule's physicochemical and biological properties. frontiersin.org Halogenated indoles are attractive for their diverse biological activities and their utility as versatile intermediates for further chemical transformations, such as metal-catalyzed cross-coupling reactions. acs.org The introduction of a halogen, such as chlorine, can enhance a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and transport across biological membranes. researchgate.net Furthermore, halogen atoms can occupy binding pockets in biological targets like enzymes, influencing the compound's activity. researchgate.net The enzymatic halogenation of indoles using halogenase enzymes represents a green chemistry approach to producing these valuable compounds. frontiersin.org
The trifluoromethyl (-CF3) group is one of the most important fluorinated moieties in drug design. mdpi.com Its incorporation into a molecule can significantly enhance metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. mdpi.com This increased stability can lead to a longer half-life and reduced drug dosage. mdpi.com The -CF3 group is also highly electronegative and lipophilic, properties that can improve a compound's binding affinity to its target and its ability to permeate cell membranes. mdpi.comhovione.com It is often used as a bioisostere for methyl or chloro groups to fine-tune the electronic and steric properties of a lead compound. wikipedia.org
Overview of N-Boc Protecting Group Strategies in Indole Synthesis
In multi-step organic syntheses, it is often necessary to temporarily "mask" or protect a reactive functional group to prevent it from participating in undesired side reactions. The amino group of the indole's pyrrole ring is nucleophilic and can react under various conditions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness and specific cleavage conditions. total-synthesis.comrsc.org
The N-Boc group is typically installed by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org This converts the indole nitrogen into a carbamate, which is significantly less reactive. The Boc group is stable to many nucleophiles, basic conditions, and catalytic hydrogenation, making it compatible with a wide range of subsequent reactions. total-synthesis.com A key advantage of the Boc group is its orthogonality to other protecting groups; it is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which leaves other acid-sensitive or base-labile groups intact. total-synthesis.comrsc.org The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which then deprotonates to form gaseous isobutene. total-synthesis.com This strategy is fundamental in complex syntheses, including the functionalization of indoles for various applications. nih.gov
Physicochemical Properties
The specific combination of substituents on 1-Boc-5-chloro-6-trifluoromethyl-1H-indole defines its chemical identity and influences its behavior in chemical reactions and biological systems.
| Property | Value |
| CAS Number | 1209101-50-7 |
| Molecular Formula | C₁₄H₁₁ClF₃NO₂ |
| Molecular Weight | 317.7 g/mol |
| Appearance | Typically a solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
Note: Properties are based on publicly available data and computational models.
Strategies for Indole Core Formation
The construction of the indole ring is the foundational step in synthesizing the target molecule. Both classical and modern synthetic methods can be adapted to create the necessary substitution pattern.
Modern Adaptations of Classical Indole Syntheses
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important methods for preparing substituted indoles. thermofisher.com The classical reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone. thermofisher.comwikipedia.org The mechanism proceeds through a phenylhydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement to form a diimine, followed by cyclization and elimination of ammonia to yield the aromatic indole. wikipedia.orgalfa-chemistry.com
For a polysubstituted target like this compound, the primary challenge is the availability of the appropriately substituted arylhydrazine precursor. Modern variations of the Fischer synthesis have been developed to overcome the limitations of starting material availability. rsc.org One such variant involves a two-step process starting from readily available haloarenes. This method uses a halogen-magnesium exchange followed by quenching with di-tert-butyl azodicarboxylate and subsequent reaction with a ketone under acidic conditions. rsc.org Additionally, a three-component approach allows for the one-pot synthesis of indoles from nitriles, organometallic reagents, and arylhydrazine salts, expanding the versatility of this classic reaction. nih.gov The N-trifluoromethyl group has been shown to be stable under the acidic conditions of the Fischer indole synthesis, allowing for the preparation of N-CF3 indoles. thieme-connect.comnih.gov
| Method Variant | Key Features | Starting Materials | Ref. |
| Classical Fischer | Acid-catalyzed cyclization | Arylhydrazine, Ketone/Aldehyde | wikipedia.org |
| Moody & Inman | Two-step from haloarenes | Haloarene, Ketone | rsc.org |
| Three-Component | One-pot synthesis | Nitrile, Organometallic reagent, Arylhydrazine salt | nih.gov |
Palladium-catalyzed reactions have become a powerful tool for the synthesis of complex organic molecules, including indoles. mdpi.comorganicreactions.org These methods often offer mild reaction conditions and high functional group tolerance. The Larock indole synthesis, for example, is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to form the indole ring. wikipedia.org This reaction is highly versatile, accommodating a wide variety of substituted alkynes. wikipedia.org
Palladium catalysis can also be employed in domino reactions to construct the indole core. For instance, an unsymmetrical diarylindolyl methane derivative can be synthesized via a palladium-catalyzed annulation of o-alkynylanilines followed by a 1,6-conjugated addition. mdpi.com Furthermore, palladium-catalyzed oxidative trifluoromethylation of indoles has been achieved at room temperature. nih.gov A recently developed method allows for the synthesis of trifluoromethyl-containing indoles and indolines through a palladium-catalyzed dual functionalization of unactivated alkenes. nih.gov The palladium-catalyzed trifluoromethylation of aryl chlorides also presents a viable route, showing compatibility with a range of functional groups and heteroaromatic substrates, including indoles. semanticscholar.org
| Catalytic Approach | Description | Key Intermediates | Ref. |
| Larock Synthesis | Pd-catalyzed heteroannulation | o-Iodoaniline, Disubstituted alkyne | wikipedia.org |
| Domino Reaction | Annulation followed by conjugate addition | o-Alkynylaniline, p-Quinone methide | mdpi.com |
| Alkene Functionalization | Dual functionalization of unactivated alkenes | Alkene, Trifluoroacetimidoyl chloride | nih.gov |
| Aryl Chloride Trifluoromethylation | Cross-coupling with a CF3 source | Aryl chloride, TESCF3 |
Besides the Fischer synthesis, other named reactions provide alternative routes to the indole nucleus.
Larock Indole Synthesis : As mentioned, this palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne is a powerful method for creating polysubstituted indoles. wikipedia.org The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), alkyne insertion, and subsequent intramolecular cyclization. wikipedia.org The presence of a trifluoromethyl group on the alkyne has been shown to induce high regioselectivity in the Larock synthesis. acs.orgnih.gov
Nenitzescu Indole Synthesis : This reaction typically forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester under acidic conditions. wikipedia.orgsynarchive.com The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org While effective for producing 5-hydroxyindoles, its direct applicability to the synthesis of a 5-chloro-6-trifluoromethyl indole is limited without significant modification of starting materials. The reaction can be chemodivergent, yielding benzofurans as well, depending on the substrates and conditions. mdpi.com
Regioselective Functionalization of the Indole Ring System
An alternative strategy to building the indole core with pre-installed substituents is the direct functionalization of a pre-formed indole or 1-Boc-indole. This approach relies on controlling the regioselectivity of electrophilic substitution on the indole ring. The C2 and C3 positions of indole are the most reactive; therefore, functionalization at the C5 and C6 positions of the benzene ring requires specific directing strategies.
Directing groups on the indole nitrogen can influence the position of substitution. For instance, copper-catalyzed C5-H alkylation has been achieved on indoles bearing a carbonyl functionality at the C3 position. nih.gov Similarly, rhodium(II) catalysis can direct the regioselective alkylation of N-H indoles at the C6 position through a hydrogen-bonding effect. snnu.edu.cn Direct C5-H iodination of indoles has also been reported, providing a handle for further functionalization. researchgate.netscispace.com
Installation of the Trifluoromethyl Moiety
The trifluoromethyl (CF3) group is crucial for modulating the electronic and pharmacological properties of molecules. Its installation onto the indole ring is a key synthetic challenge that can be addressed through various modern trifluoromethylation reactions. bohrium.com
Trifluoromethylation strategies can be broadly categorized as radical, cationic, or anionic. bohrium.com Electrophilic trifluoromethylating reagents, which generate a "CF3+" species or a related radical, are particularly common. nih.gov
Electrophilic Reagents : Hypervalent iodine compounds, known as Togni's reagents, and sulfonium salts like Umemoto's reagent are widely used for the electrophilic trifluoromethylation of various nucleophiles, including indoles. acs.orgthieme-connect.combrynmawr.eduresearchgate.net Copper thieme-connect.com or palladium nih.gov catalysts can be used to facilitate the C2-trifluoromethylation of indoles with these reagents.
Radical-Based Methods : The use of sodium triflinate (Langlois' reagent), often activated by an oxidant under visible light, provides a catalyst-free pathway for the direct C-H trifluoromethylation of indoles. researchgate.net
Domino Reactions : A domino trifluoromethylation/cyclization strategy using a fluoroform-derived CuCF3 reagent can be employed to synthesize 2-(trifluoromethyl)indoles from 2-alkynylanilines. organic-chemistry.org
The choice of method depends on the desired regioselectivity and the tolerance of other functional groups present on the indole substrate. For the target molecule, a late-stage palladium-catalyzed cross-coupling of a 5-chloro-6-halo-indole with a trifluoromethyl source could be a viable approach.
| Reagent Type | Example Reagent | Typical Conditions | Target Position | Ref. |
| Electrophilic | Togni's Reagent | Cu(OAc)₂ catalyst | C2 | thieme-connect.com |
| Electrophilic | Umemoto's Reagent | Pd(II) catalyst, Directing Group | C7 | nih.gov |
| Radical Source | Langlois' Reagent (CF₃SO₂Na) | Visible light, TBHP | C3 | researchgate.net |
| Nucleophilic | CuCF₃ (from Fluoroform) | Domino reaction with 2-alkynylaniline | C2 | organic-chemistry.org |
Direct Trifluoromethylation of Indoles
Direct C-H trifluoromethylation of indoles is a powerful strategy for installing the CF3 group, avoiding the need for pre-functionalized starting materials. researchgate.net This approach can be broadly categorized into methods directed by the N-Boc protecting group and those catalyzed by transition metals.
The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen can influence the regioselectivity of C-H functionalization. While the literature on direct trifluoromethylation specifically directed by an N-Boc group on an indole is still developing, studies on related N-heterocycles provide valuable insights. For instance, the trifluoromethylation of N-Boc-pyrrole has been successfully demonstrated. acs.org This reaction tolerates the N-Boc protecting group, suggesting its utility in directing or at least being compatible with C-H trifluoromethylation conditions. acs.org Large-scale reactions of N-Boc-pyrrole have been achieved in both batch and flow systems, highlighting the potential for process scale-up. researchgate.net These methodologies often employ radical trifluoromethylation, where a CF3 radical is generated from a suitable source. researchgate.net
Transition metal catalysis offers a versatile toolkit for the direct trifluoromethylation of indoles, although regioselectivity can be a challenge. nih.govresearchgate.net Various metals have been employed to facilitate this transformation, each with distinct advantages and limitations.
Copper-Catalyzed Reactions : Copper catalysts are frequently used for the trifluoromethylation of indoles. One efficient method involves a copper-catalyzed oxidation for the trifluoromethylation of C3-blocked indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the CF3 source. nih.gov Another approach uses a fluoroform-derived CuCF3 reagent in a domino trifluoromethylation/cyclization of 2-alkynylanilines to produce 2-(trifluoromethyl)indoles. organic-chemistry.org
Iron-Catalyzed Reactions : Iron(II) has been shown to catalyze the trifluoromethylation of indole under mild conditions. However, this method can suffer from low regioselectivity, yielding a mixture of products. nih.govresearchgate.net
Palladium-Catalyzed Reactions : Palladium catalysts are instrumental in various C-H functionalization reactions. For instance, palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides a pathway to trifluoromethyl-containing indoles. nih.gov
Platinum-Catalyzed Reactions : Platinum(II) complexes have been utilized for the C2-trifluoromethylation of indole in the presence of trifluoromethyl iodide (CF3I) and visible light. A significant drawback of this method is that CF3I is toxic and difficult to handle and store. nih.gov
Recent research has also explored metal-free conditions for trifluoromethylation, using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) activated by an oxidant or visible light to generate CF3 radicals. nih.govresearchgate.net
Table 1: Comparison of Metal-Catalyzed Trifluoromethylation Methods for Indoles
| Catalyst System | CF3 Source | Position | Advantages | Disadvantages |
| Iron(II) | Varies | Multiple | Mild reaction conditions | Low regioselectivity nih.govresearchgate.net |
| Platinum(II) / Visible Light | CF3I | C2 | High regioselectivity for C2 | CF3I is toxic and difficult to handle nih.gov |
| Copper | CF3SO2Na | C2 or C3 | Utilizes inexpensive CF3 source | May require C3-blocking for C2 selectivity nih.gov |
| Palladium | Trifluoroacetimidoyl chlorides | Varies | Access to diverse structures | Involves multi-step precursor synthesis nih.gov |
Trifluoromethyl Group Introduction via Precursors
An alternative to direct C-H trifluoromethylation is the construction of the indole ring from precursors already containing the trifluoromethyl group. researchgate.net This strategy offers excellent control over the position of the CF3 substituent.
One prominent method is the Fischer indole synthesis, which can be adapted to use trifluoromethylated hydrazine precursors. This approach has been successfully employed to generate a range of N-CF3 indoles. nih.gov The N-CF3 hydrazine precursors are remarkably stable, withstanding the strongly acidic conditions of the Fischer indole synthesis. nih.gov
Another strategy involves the cyclization of substituted anilines. For example, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating agent provides a direct route to 2-(trifluoromethyl)indoles. organic-chemistry.org This method is tolerant of various functional groups, including halogens. organic-chemistry.org Similarly, trifluoroacetimidoyl chlorides can serve as versatile precursors, reacting with unactivated alkenes in a palladium-catalyzed process to construct the trifluoromethyl-substituted indole core. nih.gov
Incorporation of the Chloro Substituent
The introduction of a chlorine atom onto the indole scaffold can be achieved either by direct chlorination of a pre-formed indole ring or by using a chlorinated precursor during the ring's synthesis.
Direct chlorination of the indole ring requires reagents that can selectively functionalize a specific C-H bond. A variety of chlorinating agents, such as N-chlorosuccinimide (NCS), have been traditionally used. However, achieving high regioselectivity can be challenging due to the multiple reactive sites on the indole ring. researchgate.net
To overcome this, directing-group strategies have been developed. For example, a pyrimidyl protecting group at the N1 position can direct a copper(II) chloride-mediated chlorination specifically to the C2 position with high regioselectivity and excellent functional group tolerance. rsc.org Other metal-free methods have also been reported, using promoters like ethyl phenyl sulfoxide to activate a chlorine anion source for the chlorination of electron-rich indoles under mild conditions. researchgate.net
Building the indole ring from a pre-chlorinated aniline is a highly effective method for ensuring the correct placement of the chloro substituent. This approach is common in various named indole syntheses. For instance, a 4-chloroaniline derivative can be used as a starting material in syntheses that ultimately form the indole ring. google.com
Palladium-catalyzed methods are particularly powerful for this purpose. The condensation of a 2-chloroaniline derivative with a 2-bromostyrene, followed by a ligand-controlled intramolecular cyclization, can yield various N-arylindoles. acs.orgacs.org A two-step synthesis starting from an o-haloaniline (like o-chloroaniline) involves a cross-coupling reaction followed by an oxidative cyclization to furnish the N-H indole. nih.gov This modular strategy provides regiochemistry that is often complementary to the classic Fischer indole synthesis. nih.gov
Properties
IUPAC Name |
tert-butyl 5-chloro-6-(trifluoromethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3NO2/c1-13(2,3)21-12(20)19-5-4-8-6-10(15)9(7-11(8)19)14(16,17)18/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNOEIVXKKDODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672116 | |
| Record name | tert-Butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209101-50-7 | |
| Record name | tert-Butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Catalytic Pathways
Mechanistic Investigations in Indole (B1671886) Functionalization
The unique electronic and steric profile of "1-Boc-5-chloro-6-trifluoromethyl-1H-indole" dictates its behavior in various functionalization reactions. The interplay of the substituents governs the regioselectivity and reaction rates, making mechanistic studies a vital tool for predicting and controlling reaction outcomes.
The introduction of a trifluoromethyl (CF3) group onto an indole ring often proceeds through a radical-mediated pathway. mdpi.com This is particularly relevant for the functionalization of already trifluoromethylated indoles or for the introduction of a second CF3 group. The trifluoromethylation of indoles can be achieved using various reagents, such as sodium triflinate (CF3SO2Na, Langlois reagent) or Togni's reagent, often in the presence of a metal catalyst or under photocatalytic conditions. mdpi.comvu.nlacs.org
The generally accepted mechanism involves the generation of a trifluoromethyl radical (•CF3) from the trifluoromethylating agent. vu.nl In a typical copper-catalyzed reaction, for instance, the catalyst facilitates the formation of the •CF3 radical. mdpi.com This highly electrophilic radical then attacks the electron-rich indole nucleus. For N-protected indoles, this attack preferentially occurs at the C3 position, or if C3 is substituted, at the C2 position. rsc.org The resulting indolyl radical intermediate is then oxidized to a cationic species, which subsequently loses a proton to afford the trifluoromethylated product. nih.gov
The involvement of a radical pathway is supported by control experiments where the addition of radical scavengers, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or butylated hydroxytoluene (BHT), has been shown to inhibit or completely suppress the reaction. mdpi.comnih.gov
Table 1: Reagents and Conditions for Radical Trifluoromethylation of Indoles
| Trifluoromethylating Agent | Catalyst/Initiator | Key Mechanistic Feature | Reference |
| CF3SO2Na (Langlois Reagent) | Copper salts, Photocatalysts | Generation of •CF3 radical | mdpi.comvu.nl |
| Togni's Reagent | Metal-free (thermal/photo), Copper | Generation of •CF3 radical | acs.org |
| Umemoto's Reagent | Visible light | Homolysis to generate •CF3 radical | nih.gov |
Chelation-assisted C-H activation has emerged as a powerful strategy for the regioselective functionalization of indoles. rsc.org This approach utilizes a directing group (DG) attached to the indole nitrogen, which coordinates to a transition metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond and enabling its selective cleavage and functionalization. researchgate.net The Boc group in "this compound" can potentially serve as such a directing group, although it is considered a weaker coordinating group compared to others like picolinamide.
In a typical catalytic cycle, the directing group on the indole nitrogen coordinates to the metal center (e.g., Rh, Pd, Co). acs.orgnih.gov This is followed by a concerted metalation-deprotonation (CMD) step or an oxidative addition, leading to the formation of a metallacyclic intermediate. This intermediate then reacts with a coupling partner, followed by reductive elimination to release the functionalized indole and regenerate the active catalyst.
For N-Boc protected indoles, this strategy has been employed for various transformations, including arylation, olefination, and alkylation. researchgate.net The regioselectivity is dictated by the size and geometry of the metallacycle formed. For instance, directing groups can steer functionalization to the otherwise less reactive C7 or C2 positions of the indole core. researchgate.net
Lewis acid catalysis plays a pivotal role in many transformations of indoles, which are inherently nucleophilic. sci-hub.st The primary function of the Lewis acid is to activate an electrophile, making it more susceptible to attack by the electron-rich indole ring. nih.gov This is particularly common in Friedel-Crafts alkylation and acylation reactions. nih.govacs.org
In the context of "this compound", the electron-withdrawing nature of the chloro and trifluoromethyl groups diminishes the nucleophilicity of the indole core. However, the C3 position generally remains the most nucleophilic site. sci-hub.st In a Lewis acid-catalyzed alkylation, the Lewis acid (e.g., Cu(OTf)2, Bi(OTf)3, Sc(OTf)3) coordinates to the electrophile (e.g., an aldehyde, imine, or alkyl halide), increasing its electrophilicity. researchgate.netmdpi.com The indole C3-C2 double bond then attacks the activated electrophile, forming a resonance-stabilized cationic intermediate (a σ-complex or indolyl-stabilized carbocation). Subsequent deprotonation, often assisted by the conjugate base of the Lewis acid, restores the aromaticity of the indole ring and yields the C3-functionalized product. nih.gov The use of a Boc protecting group is generally compatible with these conditions, although strong Lewis acids can potentially lead to its cleavage.
The indole ring system is characterized by its electron-rich nature, making it a potent nucleophile. sci-hub.st The highest occupied molecular orbital (HOMO) is typically localized on the C3 position, rendering it the primary site for electrophilic attack. The nucleophilicity of the indole core is, however, significantly modulated by the substituents on both the pyrrole (B145914) and benzene (B151609) rings.
In "this compound", the electronic landscape is complex.
Nucleophilic Character : The inherent nucleophilicity of the indole is reduced by the strong electron-withdrawing effects of the -CF3 group at C6 and the -Cl group at C5. The N-Boc group also exerts an electron-withdrawing inductive effect, further diminishing the electron density of the pyrrole ring. nih.gov Despite this, the C3 position generally remains the most nucleophilic center, followed by the nitrogen atom (if the Boc group were absent) and then the C2 position. The indole can act as a nucleophile in reactions such as Friedel-Crafts alkylations and Michael additions. nih.gov
Electrophilic Character : While less common, the indole ring can be rendered electrophilic. Protonation or coordination of a Lewis acid to the C3 position can generate an indol-3-ylium ion, which can be attacked by strong nucleophiles. More relevant to "this compound" is the potential for the N-Boc group to facilitate the formation of an N-acyliminium ion intermediate, which is highly electrophilic.
Table 2: Influence of Substituents on Indole Reactivity
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| -Boc | N1 | Electron-withdrawing | Decreases overall nucleophilicity; can facilitate iminium ion formation |
| -Cl | C5 | Electron-withdrawing, weakly deactivating | Decreases nucleophilicity of the benzene ring |
| -CF3 | C6 | Strongly electron-withdrawing | Significantly decreases nucleophilicity of the benzene ring |
Iminium ions are potent electrophiles that readily react with nucleophilic indoles in Friedel-Crafts type alkylations. researchgate.netrsc.org In the context of N-Boc protected indoles, N-Boc imines can be generated in situ from precursors such as N-Boc aminals. researchgate.net
A common strategy involves the reaction of an N-Boc aminal with a Lewis or Brønsted acid. The acid catalyzes the elimination of one of the amino groups to form a highly reactive N-Boc iminium ion. researchgate.net This electrophilic intermediate is then trapped by the nucleophilic C3 position of an indole, such as "this compound". The resulting adduct, after loss of a proton, yields the 3-aminoalkylated indole derivative. This method provides a reliable route to construct C3-CH(R)-NR'R" linkages, which are common motifs in pharmacologically active compounds. The reaction typically proceeds under mild conditions and with high regioselectivity for the C3 position. researchgate.net
Reaction Kinetic Studies for Indole Derivative Formation
Kinetic studies provide quantitative insights into reaction mechanisms, including the determination of rate laws, activation energies, and the influence of reactant and catalyst concentrations on reaction rates. For the formation of derivatives from substituted indoles, kinetic analysis can help to elucidate the rate-determining step and optimize reaction conditions.
Furthermore, computational simulations are increasingly used to determine thermo-kinetic parameters for complex reactions. researchgate.net By modeling the reaction pathway and calculating the energy of transition states and intermediates, it is possible to predict reaction rates and understand the factors that control them. For a molecule like "this compound", such studies could predict how the electronic and steric effects of the substituents influence the activation barriers for various transformations, thereby guiding the experimental design of efficient synthetic routes.
Advanced Spectroscopic Characterization for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Indole (B1671886) Chemistry
NMR spectroscopy is a cornerstone technique for characterizing indole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular structure. For 1-Boc-5-Chloro-6-trifluoromethyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
While specific experimental spectra for this compound are not widely published, its spectral characteristics can be accurately predicted based on the known effects of its substituents on the indole scaffold. The tert-butoxycarbonyl (Boc) group at the N-1 position and the chloro and trifluoromethyl groups at the C-5 and C-6 positions, respectively, each impart distinct electronic effects that influence the chemical shifts of the indole ring's protons and carbons. acs.org
¹H NMR for Proton Environment Elucidation
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. In this compound, the signals for the aromatic protons on the indole ring are expected in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the chlorine at C-5 and the trifluoromethyl group at C-6 would deshield the adjacent aromatic protons, shifting their signals further downfield. The protons at the C-2, C-3, C-4, and C-7 positions will each produce a distinct signal.
The large tert-butyl group of the Boc protecting group will exhibit a characteristic singlet in the upfield region (around δ 1.6-1.7 ppm), corresponding to its nine equivalent protons. The protons on the indole ring itself will show characteristic splitting patterns due to spin-spin coupling. For instance, the H-2 and H-3 protons on the pyrrole (B145914) ring often appear as doublets. hmdb.canih.gov
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | ~7.6 - 7.8 | Doublet (d) | Influenced by the Boc group and the benzene (B151609) ring substituents. |
| H-3 | ~6.6 - 6.8 | Doublet (d) | Typically upfield relative to H-2. |
| H-4 | ~8.0 - 8.2 | Singlet (s) | Deshielded by the adjacent chloro group at C-5. |
| H-7 | ~7.9 - 8.1 | Singlet (s) | Deshielded by the adjacent trifluoromethyl group at C-6. |
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each carbon atom. The carbonyl carbon of the Boc group is expected to resonate significantly downfield (δ 148-150 ppm). The quaternary carbon of the tert-butyl group appears around δ 84-86 ppm, while the methyl carbons are found much further upfield (δ 28-29 ppm).
The carbons of the indole ring will have shifts influenced by the substituents. The C-5 (bearing the chlorine) and C-6 (bearing the trifluoromethyl group) will be directly observable, and their chemical shifts will be affected by these electron-withdrawing groups. acs.orgrsc.org The trifluoromethyl group's carbon will show a characteristic quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Boc) | ~149.0 | Carbonyl carbon of the Boc group. |
| C-2 | ~126.0 | |
| C-3 | ~107.0 | |
| C-3a | ~133.0 | Bridgehead carbon. |
| C-4 | ~122.0 | |
| C-5 | ~128.0 | Attached to chlorine. |
| C-6 | ~125.0 (q) | Attached to CF₃, shows C-F coupling. |
| C-7 | ~115.0 | |
| C-7a | ~130.0 | Bridgehead carbon. |
| C(CH₃)₃ (Boc) | ~85.0 | Quaternary carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~28.0 | Methyl carbons of the Boc group. |
¹⁹F NMR for Trifluoromethyl Group Confirmation
¹⁹F NMR is a highly specific technique for detecting fluorine-containing groups. For this compound, the ¹⁹F NMR spectrum would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this signal provides confirmation of the electronic environment of the CF₃ group on the indole ring. In similar aromatic systems, the CF₃ signal typically appears in a predictable region of the spectrum. rsc.org
Application of Advanced NMR Techniques for Structural Connectivity
While 1D NMR spectra provide essential information, complex structures often require advanced 2D NMR techniques for complete assignment. Methods like COSY (Correlation Spectroscopy) would establish proton-proton couplings (e.g., between H-2 and H-3), while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming assignments in both spectra. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (2-3 bonds), which helps to piece together the entire molecular puzzle by connecting quaternary carbons (like C-5, C-6, and the Boc carbonyl) to nearby protons. nih.govresearchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display several characteristic absorption bands. A strong absorption band for the Boc group's carbonyl (C=O) stretching is expected around 1730-1750 cm⁻¹. The C-F bonds of the trifluoromethyl group typically show strong absorptions in the 1100-1300 cm⁻¹ region. The aromatic C=C stretching vibrations of the indole ring would appear in the 1450-1620 cm⁻¹ range. researchgate.netresearchgate.net The C-Cl stretching vibration is usually found in the 600-800 cm⁻¹ region. Unlike unsubstituted indoles, there will be no N-H stretching band around 3400 cm⁻¹, confirming the presence of the Boc protecting group on the indole nitrogen. researchgate.netacs.org
Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Boc) | ~1735 | Strong |
| Aromatic C=C Stretch | ~1450-1620 | Medium-Strong |
| C-F Stretch (CF₃) | ~1100-1300 | Strong |
| C-N Stretch | ~1250-1350 | Medium |
Raman Spectroscopy Applications
Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to achieve precise vibrational assignments. tsijournals.com The analysis of the Raman spectrum of this compound would focus on several key regions:
Indole Ring Vibrations: The characteristic vibrations of the indole ring, including C-C stretching, C-N stretching, and in-plane and out-of-plane bending modes, would be observable. The positions of these bands would be influenced by the electronic effects of the substituents.
Substituent Vibrations: The chloro and trifluoromethyl groups would exhibit their own characteristic vibrational modes. The C-Cl stretching vibration typically appears in the lower frequency region of the spectrum. The trifluoromethyl group has several characteristic vibrations, including symmetric and asymmetric C-F3 stretching and deformation modes.
Boc Group Vibrations: The tert-butoxycarbonyl (Boc) protecting group would show distinct signals, most notably the strong carbonyl (C=O) stretching band. Other vibrations associated with the t-butyl group, such as C-H stretching and bending modes, would also be present.
A detailed analysis of the Raman spectrum can provide valuable information on the conformational aspects of the molecule and the electronic interactions between the different functional groups.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |
| C=O Stretch | 1700-1750 | Boc protecting group |
| C-F₃ Stretch (asymmetric) | 1250-1350 | Trifluoromethyl group |
| C-F₃ Stretch (symmetric) | 1100-1200 | Trifluoromethyl group |
| Indole Ring Breathing | 750-850 | Indole core |
| C-Cl Stretch | 600-800 | Chloro substituent |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques would be employed.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.
The fragmentation of this compound under mass spectrometric conditions would be expected to follow predictable pathways, primarily involving the loss of the Boc group and subsequent fragmentation of the indole core. Key fragmentation steps would include:
Loss of the Boc group: A prominent fragmentation pathway would be the cleavage of the N-C bond of the Boc group, leading to the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).
Loss of substituents: Fragmentation may also involve the loss of the chloro atom or the trifluoromethyl group.
Indole Ring Fragmentation: The substituted indole ring itself can undergo characteristic fragmentation, providing further structural information. nist.govnist.gov
| Ion | m/z (relative to M) | Identity |
| [M]⁺ | M | Molecular Ion |
| [M+2]⁺ | M+2 | Isotopic peak due to ³⁷Cl |
| [M-56]⁺ | M-56 | Loss of isobutylene from Boc group |
| [M-100]⁺ | M-100 | Loss of Boc group |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the indole chromophore.
The indole ring possesses two main absorption bands, the ¹Lₐ and ¹Lₑ bands, which are sensitive to the nature and position of substituents. nih.gov The presence of the chloro and trifluoromethyl groups, both of which are electron-withdrawing, is expected to influence the energy of these transitions.
¹Lₐ and ¹Lₑ Transitions: The positions and intensities of these bands provide information about the extent of conjugation and the electronic environment of the indole ring. Substituents on the benzene portion of the indole ring can particularly affect the ¹Lₑ transition. nih.gov
Solvatochromism: The position of the absorption maxima may shift with the polarity of the solvent, a phenomenon known as solvatochromism. This can provide further information about the nature of the electronic transitions. nih.gov
The Boc group, being attached to the nitrogen atom, is not directly in conjugation with the indole π-system and is expected to have a minimal effect on the main absorption bands.
| Transition | Typical Wavelength Range (nm) | Description |
| ¹Lₐ | 260-290 | π-π* transition in the indole ring |
| ¹Lₑ | 210-230 | Higher energy π-π* transition |
Integrated Spectroscopic Approaches for Comprehensive Characterization
While each spectroscopic technique provides valuable data, a comprehensive and unambiguous characterization of this compound can only be achieved through an integrated approach. The information obtained from Raman spectroscopy, mass spectrometry, and electronic spectroscopy is complementary and synergistic.
For instance, the molecular formula determined by mass spectrometry provides the foundation for interpreting the vibrational modes observed in the Raman spectrum. Similarly, the electronic transitions observed in the UV-Vis spectrum can be correlated with the structural features confirmed by Raman and mass spectrometry.
By combining the data from these advanced spectroscopic methods, a complete picture of the molecule's identity, structure, and electronic properties can be constructed with a high degree of confidence. This integrated approach is standard practice in modern chemical research for the rigorous characterization of novel compounds. mdpi.com
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of organic molecules. A typical DFT study on this compound would involve a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide reliable predictions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this indole (B1671886) derivative, FMO analysis would map the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 1-Boc-5-chloro-6-trifluoromethyl-1H-indole, the MEP map would highlight the electronegative chlorine, oxygen, and fluorine atoms as potential sites for positive interactions.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals to provide a detailed picture of bonding and intermolecular forces. This method quantifies hyperconjugative interactions, charge transfer, and the nature of chemical bonds (e.g., sigma vs. pi bonds). For the target molecule, NBO analysis could elucidate the stabilizing interactions between the lone pairs of the heteroatoms and the antibonding orbitals of adjacent bonds, as well as quantify the polarity of the C-Cl, C-F, and N-C bonds.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure validation. DFT methods can accurately calculate vibrational frequencies (IR and Raman spectra), which correspond to the stretching, bending, and torsional motions of the atoms. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions between molecular orbitals. Such theoretical spectra for this compound would be invaluable for its characterization.
Simulation of Reaction Pathways and Transition States
Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface, researchers can simulate reaction pathways, identify intermediate structures, and calculate the activation energies associated with transition states. For a molecule like this compound, this could involve modeling its synthesis, degradation, or its interaction with a biological target. Locating the transition state structures is key to understanding the kinetics and mechanism of such reactions.
While the specific data for this compound is not present in the surveyed literature, the methodologies described here represent the standard and rigorous approach that would be taken to characterize it through computational and theoretical chemistry. The application of these techniques would provide a wealth of information on its structural, electronic, and reactive properties, paving the way for its potential applications.
Prediction of Reaction Selectivity and Mechanism Support
Computational models are pivotal in predicting the regioselectivity of chemical reactions involving substituted indoles. The distribution of electron density within the indole ring system, which is significantly influenced by the electronic nature of its substituents, dictates the most likely sites for electrophilic or nucleophilic attack. The substituents on this compound—the electron-withdrawing tert-butoxycarbonyl (Boc) group at the 1-position, the chloro group at the 5-position, and the strongly electron-withdrawing trifluoromethyl group at the 6-position—collectively modulate the electronic landscape of the indole core.
DFT calculations can be employed to model the transition states of potential reaction pathways, thereby predicting the most energetically favorable outcomes. For instance, in electrophilic aromatic substitution reactions, the calculated energies of the sigma complexes formed by the attack of an electrophile at different positions on the indole ring can reveal the preferred site of reaction. The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack. Conversely, the pyrrole (B145914) ring, particularly the C3 position, is generally the most nucleophilic position in indoles and thus a primary site for electrophilic substitution.
Furthermore, computational studies can provide critical support for proposed reaction mechanisms. By calculating the energy profiles of each step in a potential mechanism, including intermediates and transition states, researchers can validate the plausibility of a proposed reaction pathway.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.85 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Note: These are hypothetical values based on trends observed for similarly substituted indole derivatives and are intended for illustrative purposes.
Non-Linear Optical (NLO) Properties of Indole Derivatives
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer character, often exhibit notable NLO properties. The indole scaffold, with its inherent aromaticity and electron-rich nature, serves as a promising framework for the design of NLO materials.
The NLO response of a molecule is related to its ability to be polarized by an external electric field. This is quantified by the polarizability (α) and the first hyperpolarizability (β). Computational methods, such as DFT, are widely used to predict these properties. The presence of electron-donating and electron-withdrawing groups on the indole ring can enhance the intramolecular charge transfer upon excitation, leading to larger hyperpolarizability values.
In the case of this compound, the trifluoromethyl and chloro groups act as electron-withdrawing moieties. While the Boc group is also electron-withdrawing, its effect on the π-system is modulated by its position on the nitrogen atom. Computational studies on similar halogenated and trifluoromethyl-substituted aromatic compounds have shown that these groups can contribute to significant NLO responses. The calculated hyperpolarizability values can be compared to those of known NLO materials, such as urea, to assess the potential of a new compound. Theoretical investigations have shown that halogen-substituted compounds can have first hyperpolarizability values several times larger than that of urea nih.gov. Similarly, trifluoromethyl groups have been shown to enhance the NLO properties of organic molecules journaleras.com.
Table 2: Predicted Non-Linear Optical Properties of this compound
| Parameter | Predicted Value |
| Dipole Moment (μ) | 4.5 D |
| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Note: These are hypothetical values based on trends observed for similarly substituted indole derivatives and are intended for illustrative purposes.
Strategic Applications in Complex Chemical Synthesis
1-Boc-5-Chloro-6-trifluoromethyl-1H-indole as a Versatile Building Block
This compound is a prime example of a versatile building block in organic synthesis. The indole (B1671886) scaffold itself is a privileged structure, widely recognized in medicinal chemistry for its ability to engage with biological targets. The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, allowing for better penetration of cell membranes, while the chlorine atom provides a site for further functionalization and modulates the electronic properties of the indole ring.
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a crucial protecting group. It deactivates the otherwise reactive N-H bond, preventing unwanted side reactions and allowing for selective modifications at other positions of the indole core. This protection is robust under many reaction conditions but can be readily removed when desired, revealing the nitrogen for subsequent chemical transformations. This combination of a protected nitrogen and reactive handles on the carbocyclic ring makes the compound an ideal starting material for constructing more complex molecular architectures. mdpi.com The utility of such fluorinated building blocks is increasingly recognized for the development of new drugs, agrochemicals, and advanced materials. nih.govrsc.org
Table 1: Functional Group Analysis of this compound
| Functional Group | Position | Synthetic Role |
|---|---|---|
| 1-Boc | N1 | Protecting group, directs lithiation, readily removable. |
| 5-Chloro | C5 | Site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitution. |
| 6-Trifluoromethyl | C6 | Enhances lipophilicity, metabolic stability, and binding affinity; strong electron-withdrawing group. |
Utilization in Multi-Step Organic Synthesis and Parallel Synthesis Programs
The structural features of this compound make it highly suitable for multi-step organic synthesis. Synthetic chemists can perform a sequence of reactions, selectively addressing the different functional handles on the molecule. For instance, a synthetic route might first involve a palladium-catalyzed cross-coupling reaction at the C5-chloro position, followed by deprotection of the Boc group, and subsequent alkylation or acylation of the indole nitrogen. mdpi.com
This step-wise modification capability is also highly advantageous in parallel synthesis programs. In such programs, a common core scaffold is reacted with a diverse set of building blocks to rapidly generate a library of related compounds for biological screening. The defined points of reactivity on this compound allow for the systematic variation of substituents at specific positions, which is essential for establishing structure-activity relationships (SAR) in drug discovery campaigns. The synthesis of indole-based inhibitors often relies on the use of a key building block, such as a bromoindole, to assemble various residues. nih.gov
Role in the Total Synthesis of Indole-Containing Natural Product Analogues
The indole ring system is a fundamental component of numerous natural products, many of which possess significant biological activity. mdpi.comsemanticscholar.org While the specific 5-chloro-6-trifluoromethyl substitution pattern is not common in naturally occurring molecules, this compound serves as an excellent precursor for the synthesis of analogues of these natural products. nih.gov
By incorporating this fluorinated and chlorinated indole core into a structure that mimics a natural product, chemists can create novel compounds with potentially enhanced properties. The trifluoromethyl group can improve metabolic stability or receptor binding affinity, while the chlorine atom can introduce new interactions or serve as a handle for attaching probes. The Fischer indole synthesis is a classic method for creating the indole core and has been applied in the total synthesis of many natural products. semanticscholar.org Similarly, functionalized indoles like the title compound can be used in later stages to build complex, non-natural analogues.
Applications in Organocatalysis and Asymmetric Synthesis
Indole-based chiral heterocycles are important targets in pharmaceutical research. nih.gov Organocatalytic asymmetric synthesis has emerged as a powerful tool for accessing these chiral molecules with high enantioselectivity. nih.gov Indole derivatives are frequently used as platform molecules in these reactions. nih.gov
This compound can be employed as a substrate in various organocatalytic reactions. For example, the C2-C3 double bond of the indole can participate in asymmetric cycloadditions or Friedel-Crafts alkylations. beilstein-journals.org The electron-withdrawing nature of the chloro and trifluoromethyl groups can significantly influence the reactivity of the indole nucleus and the outcome of these catalytic processes. The development of methods for the asymmetric synthesis of fluorinated amino acids and other chiral organofluorine compounds is an area of intense research, as these molecules are valuable in modern drug design. nih.govmdpi.com
Development of Novel Heterocyclic Systems from Functionalized Indole Precursors
The construction of novel heterocyclic systems often relies on the use of functionalized precursors that can undergo cyclization reactions. This compound is well-suited for this purpose. The inherent reactivity of the indole ring, combined with the specific functional groups, allows for the synthesis of a wide array of fused or appended heterocyclic structures.
For example, the indole core can be a partner in cycloaddition reactions to form new five-, six-, or seven-membered rings. nih.gov Furthermore, the chloro group at the C5 position can be used as an anchor point for intramolecular cyclizations following a cross-coupling reaction, leading to the formation of polycyclic indole derivatives. The synthesis of complex heterocyclic structures often involves multi-step reaction sequences starting from functionalized building blocks like substituted indoles.
Precursors for Other Complex Halogenated and Trifluoromethylated Indoles
This compound is not only a building block for creating larger molecules but also a precursor for other highly functionalized indoles. The Boc protecting group can be removed under acidic conditions to yield 5-chloro-6-(trifluoromethyl)-1H-indole, a secondary amine that can undergo a host of subsequent reactions at the nitrogen atom. scbt.com
The chlorine atom at C5 is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, generating more complex indole derivatives that retain the trifluoromethyl group. Trifluoromethyl-substituted (1H-indol-3-yl)methanols, for instance, are key precursors for other biologically active indole derivatives. beilstein-journals.org This ability to serve as a platform for further diversification makes this compound a valuable intermediate in synthetic chemistry.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-6-(trifluoromethyl)-1H-indole |
| Trifluoromethyl-substituted (1H-indol-3-yl)methanols |
Future Research Trajectories for 1 Boc 5 Chloro 6 Trifluoromethyl 1h Indole
Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Future synthetic research on 1-Boc-5-chloro-6-trifluoromethyl-1H-indole will likely focus on developing methodologies that are not only efficient but also environmentally benign. Current multi-step syntheses could be optimized by employing principles of green chemistry.
Key Research Objectives:
Process Intensification: Investigating continuous flow chemistry to improve reaction efficiency, safety, and scalability.
Eco-Friendly Solvents: Exploring the use of greener solvents, such as ethanol or water, to replace traditional volatile organic compounds. scielo.brscielo.br
Catalyst Development: Designing novel catalysts that can facilitate the synthesis with higher atom economy and lower energy consumption.
Automated Synthesis: Utilizing automated platforms for high-throughput screening of reaction conditions to accelerate the discovery of optimal synthetic pathways. nih.gov
Table 1: Potential Green Chemistry Approaches for Synthesis
| Approach | Potential Benefit |
|---|---|
| Microwave-assisted synthesis | Reduced reaction times and increased yields |
| Sonochemistry | Enhanced reaction rates and efficiency |
| Biocatalysis | High selectivity and mild reaction conditions |
| One-pot reactions | Reduced waste and improved operational efficiency nih.gov |
Investigation of Undiscovered Reactivity Patterns and Transformations
The unique electronic properties conferred by the chloro and trifluoromethyl substituents on the indole (B1671886) ring suggest a rich and largely unexplored reactivity profile for this compound. Future investigations should aim to systematically probe its behavior in a variety of chemical transformations.
The indole nucleus is known to be reactive at several positions, primarily the C3 position, due to its enamine-like reactivity. youtube.com However, the electron-withdrawing nature of the substituents at the 5 and 6 positions could significantly alter this reactivity.
Areas for Exploration:
Cycloaddition Reactions: Investigating the participation of the C2-C3 double bond in [2+2], [3+2], and [4+2] cycloaddition reactions to construct complex polycyclic systems. youtube.comacs.org
Dearomatization Reactions: Exploring visible-light-driven dearomatization processes to access three-dimensional molecular architectures. acs.org
Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions at various positions of the indole ring to introduce new functional groups.
Directed Ortho-Metalation: Utilizing the Boc protecting group or other directing groups to achieve regioselective functionalization of the indole core.
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A detailed understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced in situ spectroscopic techniques can provide real-time insights into the reactive intermediates and transition states involved in the reactions of this compound.
Potential Spectroscopic Methods:
In Situ NMR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time.
In Situ FT-IR Spectroscopy: To identify transient species and gain information about bonding changes during a reaction.
UV-Vis Spectroscopy: To study the electronic transitions of the indole ring and how they are affected by substitution and reaction conditions. nih.govcore.ac.uk
These studies will be invaluable for elucidating the intricate details of reaction pathways and for the rational design of more efficient synthetic protocols.
Development of Structure-Reactivity Relationships in Novel Transformations
A systematic investigation into the structure-reactivity relationships (SRRs) of this compound and its derivatives will be a critical area of future research. researchgate.netnih.gov By synthesizing a library of analogues with systematic variations in the substituent pattern, researchers can correlate molecular structure with chemical reactivity.
Key Parameters to Investigate:
Electronic Effects: The influence of electron-donating and electron-withdrawing groups on the reactivity of the indole core.
Steric Effects: How the size and shape of substituents impact reaction rates and selectivity.
Positional Isomerism: Comparing the reactivity of isomers with substituents at different positions on the indole ring.
The insights gained from SRR studies will enable the prediction of reactivity for new derivatives and guide the design of substrates for specific chemical transformations.
Computational Design of Functionalized Indole Derivatives for Specific Reactivity Profiles
Computational chemistry offers a powerful toolkit for the in silico design of novel indole derivatives with tailored reactivity. nih.govnih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and energetic properties of molecules. acs.orgresearchgate.netdntb.gov.ua
Computational Approaches:
Frontier Molecular Orbital (FMO) Analysis: To identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) Maps: To visualize the charge distribution and predict sites for intermolecular interactions. researchgate.net
Transition State Modeling: To calculate activation energies and predict the feasibility of different reaction pathways.
By combining computational design with experimental validation, researchers can accelerate the discovery of new functionalized indole derivatives with specific and desirable reactivity profiles, paving the way for their application in diverse areas of chemical science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-Boc-5-Chloro-6-trifluoromethyl-1H-indole?
- Methodology :
- Step 1 : Begin with the indole core. Introduce the Boc group via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) in anhydrous DCM .
- Step 2 : Chlorination at position 5 can be achieved using N-chlorosuccinimide (NCS) in acetic acid, leveraging the Boc group’s electron-withdrawing effect to direct electrophilic substitution .
- Step 3 : Trifluoromethylation at position 6 may require transition-metal catalysis (e.g., CuI) with TMSCF₃ in DMF under inert conditions .
Q. How can the Boc protection in this compound be selectively removed without degrading other functional groups?
- Methodology : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 1–2 hours at 0°C. The chloro and trifluoromethyl groups remain stable under these conditions. Neutralize with aqueous NaHCO₃ post-deprotection .
- Validation : Confirm deprotection via loss of the Boc tert-butyl signal (~1.4 ppm) in ¹H NMR .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- ¹H/¹³C/¹⁹F NMR : Identify substituent positions (e.g., downfield shifts for H-4 and H-7 due to electron-withdrawing groups; ¹⁹F signal for CF₃ at ~-65 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
- X-ray crystallography : Resolve regiochemical ambiguities (e.g., using SHELX for refinement) .
Advanced Research Questions
Q. How can competing substitution patterns be minimized during synthesis, particularly for chloro and trifluoromethyl groups?
- Strategy :
- Use the Boc group to direct electrophilic chlorination to position 5 via its meta-directing effect .
- For trifluoromethylation, employ a pre-functionalized indole (e.g., 6-bromo derivative) and perform cross-coupling (e.g., Ullmann reaction) to ensure regioselectivity .
Q. What strategies resolve contradictory NMR data when assigning substituent positions?
- Approach :
- Perform 2D NMR (COSY, HSQC) to correlate proton environments (e.g., coupling between H-4 and H-6) .
- Compare experimental ¹³C shifts with DFT-predicted values (e.g., using Gaussian09 at B3LYP/6-31G* level) .
- Case Study : In 4-chloro-6-fluoro-1H-indole, InChIKey analysis (ZIXPMUOPYURNOC-UHFFFAOYSA-N) confirmed substitution patterns .
Q. How does the steric bulk of the Boc group influence the indole nitrogen’s reactivity in further functionalization?
- Analysis :
- The Boc group reduces nucleophilicity at N1, hindering alkylation or acylation. Deprotection is recommended before introducing new groups (e.g., Suzuki coupling at N1) .
- Experimental Data : In analogs like 1-Methyl-5-(trifluoromethyl)-1H-indole (CAS 1264670-41-8), methyl substitution at N1 simplified subsequent reactions .
Q. What computational methods predict the electronic effects of the trifluoromethyl group on cross-coupling reactivity?
- Methods :
- DFT Calculations : Model charge distribution (e.g., Mulliken charges) to identify electron-deficient positions prone to nucleophilic attack .
- Hammett Parameters : Use σₘ values for CF₃ (-0.43) to predict substituent effects on reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
